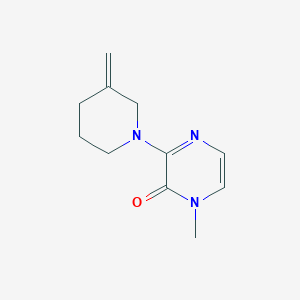

1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. However, its use has been associated with adverse effects and has been banned in many countries. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one serves as a key intermediate in synthesizing a wide range of compounds with potential applications across various scientific fields. For instance, innovative synthesis methods like microwave-assisted synthesis and ultrasonics-promoted synthesis are explored to produce derivatives with significant anti-microbial activities. These methods provide advantages such as shorter reaction times, simple work-up procedures, and high yields, expanding the utility of this compound in developing new antimicrobial agents (Ahmad et al., 2011); (Trilleras et al., 2013).

Crystal Structure Analysis

The detailed crystal structure analysis of derivatives of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one provides insights into their molecular configuration, aiding in the understanding of their chemical behavior and interaction potential. This information is crucial for tailoring these compounds for specific applications, such as in material science and drug design (Zonouz et al., 2010).

Chemical Reactivity and Functionalization

The reactivity of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one allows for its functionalization into various novel compounds. Studies focusing on its reactivity have led to the synthesis of compounds that exhibit promising anticonvulsant and neurotoxicity profiles, which could be beneficial in pharmaceutical research for developing new medications (Aytemir & Çalış, 2010).

Development of Novel Heterocycles

The versatility of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one is further highlighted in its application towards the synthesis of diverse heterocyclic compounds. These novel heterocycles have applications ranging from materials science to drug discovery, showcasing the compound's utility in synthesizing complex molecules with specific functions (Prévost & Shipman, 2002).

Imaging and Diagnostic Applications

Derivatives of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one are also explored for their potential in imaging and diagnostics, particularly in positron emission tomography (PET) for imaging enzymes associated with neuroinflammation. This application underscores the compound’s potential in medical diagnostics and therapeutic monitoring (Wang et al., 2018).

Anticorrosive Properties

Explorations into the anticorrosive properties of derivatives indicate potential applications in material science, particularly in protecting metals against corrosion. This application demonstrates the compound's potential utility beyond biomedical research, extending into industrial applications (Chadli et al., 2017).

Propiedades

IUPAC Name |

1-methyl-3-(3-methylidenepiperidin-1-yl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-4-3-6-14(8-9)10-11(15)13(2)7-5-12-10/h5,7H,1,3-4,6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCGIGCTAMVYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)

![N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807230.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)

![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)